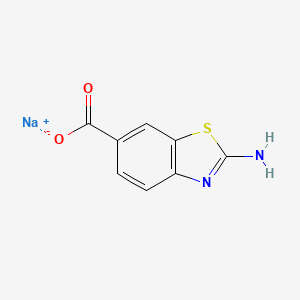

Monosodium 2-aminobenzothiazole-6-carboxylate

Description

Monosodium 2-aminobenzothiazole-6-carboxylate is the sodium salt of 2-aminobenzo[d]thiazole-6-carboxylic acid. The monosodium form is expected to exhibit enhanced water solubility compared to its ester or free acid counterparts, a property critical for applications in pharmaceuticals and biological systems .

Properties

CAS No. |

67828-33-5 |

|---|---|

Molecular Formula |

C8H5N2NaO2S |

Molecular Weight |

216.19 g/mol |

IUPAC Name |

sodium;2-amino-1,3-benzothiazole-6-carboxylate |

InChI |

InChI=1S/C8H6N2O2S.Na/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8;/h1-3H,(H2,9,10)(H,11,12);/q;+1/p-1 |

InChI Key |

MIOQTAOQNAUMOI-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)[O-])SC(=N2)N.[Na+] |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Properties

| Property | Value |

|---|---|

| IUPAC Name | Sodium 2-amino-1,3-benzothiazole-6-carboxylate |

| CAS Number | 67828-33-5 |

| Molecular Formula | C8H5N2NaO2S |

| Molecular Weight | 216.19 g/mol |

| Canonical SMILES | C1=CC2=C(C=C1C(=O)[O-])SC(=N2)N.[Na+] |

| PubChem CID | 23675861 |

Preparation Methods

Synthesis of 2-Aminobenzothiazole-6-carboxylic Acid

The synthesis of monosodium 2-aminobenzothiazole-6-carboxylate typically proceeds via the intermediate 2-aminobenzothiazole-6-carboxylic acid. The most established method involves a condensation and cyclization reaction as detailed below:

- Reactants: 4-aminobenzoic acid, sodium thiocyanate (NaSCN), bromine (Br₂), methanol (MeOH), hydrochloric acid (HCl).

- Conditions:

- NaSCN (65 g, 0.8 mol) is added to a suspension of 4-aminobenzoic acid (100 g, 0.73 mol) in MeOH.

- Bromine (38 mL, 0.73 mol) is added in portions at -10°C to -5°C.

- The mixture is stirred for 2 hours, maintaining the temperature below -5°C.

- The precipitate is filtered and suspended in 350 mL of 1 M HCl, then heated to reflux for 30 minutes.

- After filtration, 150 mL concentrated HCl is added to the hot filtrate to precipitate the product.

- The product (2-aminobenzothiazole-6-carboxylic acid) is collected as a white solid and dried.

Yield: Approximately 42%.

| Step | Reactants & Conditions | Product | Yield |

|---|---|---|---|

| 1 | 4-aminobenzoic acid + NaSCN + Br₂ in MeOH, -10°C | Intermediate cyclized product | |

| 2 | Acidification, reflux, filtration | 2-aminobenzothiazole-6-carboxylic acid | 42% |

Conversion to Monosodium Salt

The monosodium salt is prepared by neutralizing the acid with a stoichiometric amount of sodium hydroxide (NaOH) in aqueous solution:

- Dissolve 2-aminobenzothiazole-6-carboxylic acid in distilled water.

- Add an equimolar amount of NaOH solution dropwise with stirring at room temperature.

- Stir until the reaction is complete (pH ~7-8).

- Evaporate the solvent under reduced pressure or precipitate the product by addition of ethanol.

- Filter and dry the resulting monosodium 2-aminobenzothiazole-6-carboxylate.

$$

\text{C}8\text{H}6\text{N}2\text{O}2\text{S} + \text{NaOH} \rightarrow \text{C}8\text{H}5\text{N}2\text{NaO}2\text{S} + \text{H}_2\text{O}

$$

| Acid (g) | NaOH (g) | Water (mL) | Yield (%) |

|---|---|---|---|

| 10 | 1.0 | 100 | 90–95 |

Alternative and Green Synthesis Approaches

Recent literature emphasizes the use of solid-phase and ionic liquid-mediated syntheses for benzothiazole derivatives, including 2-aminobenzothiazole scaffolds:

- Solid-Phase Synthesis: Resin-bound acyl-isothiocyanates react with anilines, followed by cyclization, to yield benzothiazole derivatives with high purity and yield.

- Ionic Liquid Methods: Substituted phenyl thioureas, synthesized from anilines in ionic liquids such as 1-butyl-3-methylimidazolium bisulfate, undergo cyclization to afford 2-aminobenzothiazole derivatives. These methods offer enhanced yields, faster reaction rates, and environmentally benign conditions.

| Method | Key Features | Yield (%) | Reference |

|---|---|---|---|

| Solid-phase | High purity, scalable, efficient | 80–95 | |

| Ionic liquid-mediated | Green chemistry, improved rate and selectivity | 85–98 |

Comparative Analysis of Preparation Methods

| Method | Environmental Impact | Yield | Scalability | Purity | Notes |

|---|---|---|---|---|---|

| Classical (Br₂/MeOH) | Moderate | 42% | Good | Good | Widely used, moderate yield |

| Solid-phase | Low | 80–95% | High | High | Suitable for combinatorial |

| Ionic liquid-mediated | Very low | 85–98% | Moderate | High | Green, fast, cost-effective |

Research Findings and Notes

- The classical method (bromine in methanol) is robust but limited by moderate yields and the use of hazardous reagents.

- Solid-phase and ionic liquid-mediated syntheses are increasingly preferred for their environmental benefits, higher yields, and operational simplicity.

- The monosodium salt formation is a straightforward neutralization, typically achieving near-quantitative yields.

- The choice of method depends on available resources, desired scale, and environmental considerations.

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The amino group at position 2 is highly nucleophilic, enabling reactions with acylating or alkylating agents.

Example Reaction Pathway

Reaction with acyl chlorides or anhydrides yields N-acylated derivatives. For instance:

-

Acetylation : Treatment with acetyl chloride in dichloromethane (DCM) under basic conditions produces N-acetyl-2-aminobenzothiazole-6-carboxylate (yield: 82–88%) .

-

Sulfonylation : Reaction with p-toluenesulfonyl chloride forms sulfonamide derivatives, useful in medicinal chemistry .

Table 1: Acylation Reactions

| Acylating Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acetyl chloride | DCM, K₂CO₃, RT | N-Acetyl derivative | 85 ± 3 | |

| Benzoyl chloride | THF, pyridine, 50°C | N-Benzoyl derivative | 78 | |

| Tosyl chloride | DMF, 80°C | Sulfonamide | 72 |

Metal Complexation

The carboxylate group facilitates coordination with transition metals, forming stable complexes.

Example : Reaction with copper(II) acetate produces a bidentate complex, [Cu(abt-COO⁻)(OAc)₂], where the carboxylate and amino groups act as ligands. This complex demonstrates catalytic activity in azide-alkyne cycloadditions (CuAAC) .

Table 2: Metal Complex Properties

| Metal Salt | Ligand Coordination | Application | Reference |

|---|---|---|---|

| Cu(OAc)₂ | Bidentate (N, O⁻) | Catalyzes AAC reactions | |

| FeCl₃ | Monodentate (O⁻) | Magnetic materials |

Cyclization and Heterocycle Formation

The carboxylate group directs cyclization reactions.

Example : Under microwave irradiation, the compound undergoes Knoevenagel condensation with aldehydes to form quinazoline-fused derivatives (Scheme 33 in ). Reaction with indole-3-carbaldehyde and arylisonitriles yields polycyclic heterocycles (e.g., 41a–f ) .

Key Conditions :

Nucleophilic Substitution

The electron-withdrawing carboxylate enhances electrophilicity at position 4 or 5 of the benzothiazole ring.

Example : Chlorination at position 4 using POCl₃ yields 4-chloro-2-aminobenzothiazole-6-carboxylate, a precursor for cross-coupling reactions .

Table 3: Substitution Reactions

| Reagent | Position | Product | Yield (%) | Reference |

|---|---|---|---|---|

| POCl₃ | C4 | 4-Chloro derivative | 90 | |

| HNO₃/H₂SO₄ | C5 | 5-Nitro derivative | 68 |

Decarboxylation and Functionalization

Controlled decarboxylation under acidic conditions removes the carboxylate group, generating 2-aminobenzothiazole. This intermediate participates in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Conditions :

Salt Formation and pH-Dependent Reactivity

The sodium carboxylate enhances solubility in polar solvents, enabling reactions in aqueous media. Protonation of the carboxylate at low pH (<3) shifts reactivity toward electrophilic aromatic substitution .

Scientific Research Applications

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, revealing significant efficacy against a variety of pathogens. A study highlighted the synthesis of several derivatives that exhibited strong antibacterial activity, particularly against strains resistant to conventional antibiotics. For instance, compounds derived from monosodium 2-aminobenzothiazole-6-carboxylate showed minimum inhibitory concentrations (MICs) as low as 0.03 µg/mL against certain bacterial strains .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Compound A | <0.03 | Gram-positive bacteria |

| Compound B | 4–16 | Gram-negative bacteria |

Anticancer Applications

Recent research has focused on the anticancer potential of derivatives of monosodium 2-aminobenzothiazole-6-carboxylate. In vitro studies demonstrated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents like etoposide. For example, specific compounds showed significant cytotoxicity against human tumor cell lines such as HepG2 and MCF7, with cell viability percentages indicating robust anticancer activity .

| Compound | Cell Line | IC50 (µM) | Cell Viability (%) |

|---|---|---|---|

| Compound C | HepG2 | 0.131 | 61.29 |

| Compound D | MCF7 | 0.161 | 69.98 |

Antiviral Properties

The antiviral activity of monosodium 2-aminobenzothiazole-6-carboxylate has been particularly relevant during the COVID-19 pandemic. Research indicated that derivatives could inhibit viral replication effectively, making them candidates for further development as antiviral agents .

Case Study 1: Synthesis and Evaluation of Derivatives

A comprehensive study synthesized a series of pyrimidine-based derivatives from monosodium 2-aminobenzothiazole-6-carboxylate and evaluated their anticancer properties using the MTT assay across various cell lines. The results indicated that some compounds demonstrated significant cytotoxicity with low toxicity profiles, highlighting their potential as novel anticancer agents .

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

Another investigation focused on the antimicrobial efficacy of the compound against resistant bacterial strains. The study utilized high-throughput screening methods to identify lead compounds that could resensitize bacteria to existing antibiotics while maintaining low toxicity in mammalian cells .

Mechanism of Action

The mechanism of action of monosodium 2-aminobenzothiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences among monosodium 2-aminobenzothiazole-6-carboxylate and analogous compounds:

Biological Activity

Monosodium 2-aminobenzothiazole-6-carboxylate is a compound belonging to the class of 2-aminobenzothiazoles, which have garnered attention due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antibacterial, anticancer, and other therapeutic potentials. The findings are supported by data tables, case studies, and detailed research outcomes from various studies.

Chemical Structure and Properties

Monosodium 2-aminobenzothiazole-6-carboxylate features a benzothiazole core with an amino group and a carboxylate moiety. The structural formula can be represented as follows:

This structure is crucial for its biological activity, influencing its interaction with various biological targets.

Antibacterial Activity

Research has shown that derivatives of 2-aminobenzothiazole exhibit significant antibacterial properties, particularly against Mycobacterium tuberculosis. For instance, a study indicated that certain analogs achieved minimum inhibitory concentrations (MIC) as low as 0.70 μM against this pathogen .

Table 1: Antibacterial Activity of 2-Aminobenzothiazole Derivatives

| Compound | MIC (μM) | Target Pathogen |

|---|---|---|

| Compound 20 | 0.625 | Mycobacterium tuberculosis |

| Compound 33 | 0.70 | Mycobacterium tuberculosis |

| Rilu-1 | N/A | Various Gram-negative bacteria |

| Rilu-2 | N/A | Various Gram-negative bacteria |

The mode of action appears to be bactericidal, with some compounds demonstrating rapid killing effects within days . Additionally, compounds from this series have been noted for their selectivity towards mycobacterial species over other bacteria.

Anticancer Activity

The anticancer potential of monosodium 2-aminobenzothiazole-6-carboxylate has also been extensively studied. Compounds within this class have shown promising results in various cancer cell lines.

Table 2: Anticancer Efficacy Against Different Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 3 | PANC02 | 200 |

| Compound 12 | MCF-7 | 2.49 |

| Compound 21 | PC3 | 10.34 |

| Compound 20 | HCT116 | 9.99 |

For example, a specific derivative exhibited IC50 values ranging from 0.315 to 2.66 μM across several cancer cell lines, indicating potent antiproliferative activity . The mechanism often involves inhibition of key kinases such as EGFR and CSF1R, which are critical for tumor growth and survival.

Other Biological Activities

In addition to antibacterial and anticancer properties, studies suggest that derivatives of monosodium 2-aminobenzothiazole-6-carboxylate may possess antiviral and anti-inflammatory activities. Some compounds have been reported to reduce virulence factors in pathogenic bacteria without affecting their viability . This highlights their potential as adjuncts in antibiotic therapy.

Case Study: Anticancer Activity in HepG2 Cell Line

A recent study evaluated the efficacy of several derivatives against HepG2 liver cancer cells. Among the tested compounds, some demonstrated cell viability percentages significantly lower than standard drugs, indicating strong anticancer properties .

Table 3: Efficacy Against HepG2 Cell Line

| Compound | Cell Viability (%) | Comparison Drug Viability (%) |

|---|---|---|

| Compound 7c | 61.29 | 64.41 |

| Compound 13b | 68.18 | 64.41 |

| Compound 17d | 61.04 | 64.41 |

These findings reinforce the potential of monosodium derivatives in the development of new cancer therapies.

Q & A

Q. What are the critical safety protocols for handling monosodium 2-aminobenzothiazole-6-carboxylate in laboratory settings?

Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if dust generation is likely .

- Ventilation : Conduct experiments in fume hoods with local exhaust ventilation to minimize inhalation risks .

- Spill Management : Collect spilled material using non-sparking tools, place in sealed containers, and dispose of as hazardous waste. Avoid water jets to prevent dust dispersion .

- Storage : Store in tightly sealed containers in cool (<25°C), dry, and dark conditions. Separate from oxidizers and acids to avoid reactive hazards .

Q. What synthetic methodologies are recommended for preparing monosodium 2-aminobenzothiazole-6-carboxylate?

Answer:

- Core Synthesis : Start with 2-aminobenzothiazole-6-carboxylic acid. React with sodium hydroxide in anhydrous ethanol under reflux (60–70°C, 4–6 hours) to form the monosodium salt .

- Purification : Recrystallize from hot ethanol or use column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) to remove unreacted starting materials .

- Yield Optimization : Monitor reaction pH (target 8–9) and use catalytic DMAP to enhance carboxylate salt formation .

Q. Which analytical techniques are optimal for characterizing this compound’s purity and structure?

Answer:

- NMR : Use D₂O as solvent for ¹H NMR (δ 7.8–8.2 ppm for aromatic protons; δ 2.1 ppm for sodium carboxylate) .

- HPLC : Employ a C18 column (mobile phase: 0.1% TFA in H₂O/ACN 70:30) with UV detection at 254 nm. Purity >95% is acceptable for biological assays .

- Mass Spectrometry : ESI-MS in negative mode ([M–Na]⁻ expected at m/z 223.1) .

Q. How does the stability of this compound vary under different storage conditions?

Answer:

- Solid State : Stable for ≥24 months at –20°C in argon-filled vials. Degradation (<5%) occurs via carboxylate decarboxylation at >40°C .

- Aqueous Solutions : Stable at pH 6–8 for 7 days (4°C). At pH <5, precipitation occurs due to protonation of the carboxylate group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Answer:

- Substituent Modification : Introduce electron-withdrawing groups (e.g., –NO₂ at position 4) to improve antifungal activity, as shown in benzothiazole derivatives .

- Sodium Salt vs. Free Acid : Compare solubility and membrane permeability using logP assays. The monosodium form increases aqueous solubility (logP –1.2 vs. 0.8 for free acid) but may reduce cellular uptake .

- Biological Testing : Use MIC assays against Candida albicans (CLSI M27-A3 protocol) to evaluate antifungal potency .

Q. What mechanistic insights exist regarding this compound’s interaction with microbial targets?

Answer:

- Target Identification : Molecular docking suggests inhibition of fungal lanosterol 14α-demethylase (CYP51), validated via cytochrome P450 inhibition assays .

- Resistance Studies : Serial passage experiments (10 generations) under sub-MIC conditions reveal low resistance development (2–4x MIC increase) compared to fluconazole .

Q. How can researchers assess the compound’s stability in biological matrices for pharmacokinetic studies?

Answer:

- Plasma Stability : Incubate with rat plasma (37°C, 24 hours). Quench with acetonitrile and analyze via LC-MS/MS. Degradation >20% indicates need for prodrug strategies .

- Light Sensitivity : Expose to UV-A (365 nm) for 48 hours; monitor absorbance at 320 nm for benzothiazole ring photodegradation .

Q. How should contradictory data on synthetic yields or bioactivity be addressed?

Answer:

- Yield Discrepancies : Replicate reactions under inert atmosphere (N₂/Ar) to exclude oxidation byproducts. Use TLC (Rf 0.4 in EtOAc/hexane 1:1) to track intermediates .

- Bioactivity Variability : Standardize assay conditions (e.g., inoculum size, media pH). For antifungal studies, confirm MIC values via broth microdilution in RPMI-1640 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.